Me-Tet-PEG3-NHBoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Me-Tet-PEG3-NHBoc: is a compound used primarily as an Antibody-Drug Conjugate (ADC) linker. It contains three polyethylene glycol (PEG) units and a tetrazine group, which allows it to undergo a specific inverse electron demand Diels-Alder reaction (iEDDA) with compounds containing trans-cyclooctene (TCO) groups . This reaction is highly specific and bioorthogonal, making this compound a valuable tool in bioconjugation and drug delivery systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG3-NHBoc involves several steps, starting with the preparation of the PEG linker and the introduction of the tetrazine group. The general synthetic route includes:
PEGylation: The PEG chain is synthesized or purchased as a starting material.
Tetrazine Introduction: The tetrazine group is introduced through a reaction with a suitable precursor, often involving a condensation reaction.
Boc Protection: The final step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of PEG: Large-scale production of the PEG chain.
Chemical Modification: Introduction of the tetrazine group and Boc protection using industrial reactors and optimized reaction conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Analyse Chemischer Reaktionen
Types of Reactions
Me-Tet-PEG3-NHBoc primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing compounds. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO) derivatives.
Conditions: The reaction typically occurs at room temperature and does not require any catalysts
Major Products
The major product of the iEDDA reaction between this compound and TCO-containing compounds is a stable covalent bond, forming a conjugate that can be used in various applications .
Wissenschaftliche Forschungsanwendungen
Me-Tet-PEG3-NHBoc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems, particularly in ADCs.
Industry: Applied in the production of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of Me-Tet-PEG3-NHBoc involves its tetrazine group undergoing the iEDDA reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise and efficient conjugation of biomolecules. The PEG units provide solubility and flexibility, enhancing the overall performance of the conjugate .
Vergleich Mit ähnlichen Verbindungen
Me-Tet-PEG3-NHBoc is unique due to its specific combination of a tetrazine group and PEG units. Similar compounds include:
Me-Tet-PEG2-NHBoc: Contains two PEG units instead of three, offering different solubility and flexibility properties.
Me-Tet-PEG4-NHBoc: Contains four PEG units, providing increased solubility but potentially reduced stability.
Tetrazine-PEG3-NHBoc: Lacks the methyl group on the tetrazine, affecting its reactivity and specificity
These compounds share similar functionalities but differ in their PEG chain length and tetrazine modifications, making this compound a versatile and unique linker for various applications.
Eigenschaften
Molekularformel |
C24H36N6O6 |
---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H36N6O6/c1-18-27-29-22(30-28-18)20-7-5-19(6-8-20)17-26-21(31)9-11-33-13-15-35-16-14-34-12-10-25-23(32)36-24(2,3)4/h5-8H,9-17H2,1-4H3,(H,25,32)(H,26,31) |
InChI-Schlüssel |
SCIOKEISYHYNHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.